4-(chloromethyl)-1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole hydrochloride
Description
4-(Chloromethyl)-1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole hydrochloride is a pyrazole derivative characterized by a chloromethyl group at the 4-position, a methanesulfonylethyl group at the 1-position, and methyl substituents at the 3- and 5-positions. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for applications in medicinal chemistry and material science. Its structural complexity, particularly the sulfonylethyl and chloromethyl groups, distinguishes it from simpler pyrazole analogs .
Properties
IUPAC Name |
4-(chloromethyl)-3,5-dimethyl-1-(2-methylsulfonylethyl)pyrazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O2S.ClH/c1-7-9(6-10)8(2)12(11-7)4-5-15(3,13)14;/h4-6H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXGUOKLOQMHOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCS(=O)(=O)C)C)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Chloromethyl)-1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole hydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse range of pharmacological effects, including anti-inflammatory, analgesic, and antitumor properties. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₉H₁₆Cl₂N₂O₂S
- Molecular Weight : 287.21 g/mol
- CAS Number : 1803583-05-2
- Structure : The compound features a chloromethyl group and a methanesulfonyl ethyl moiety attached to the pyrazole ring.
The biological activity of 4-(chloromethyl)-1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole hydrochloride is attributed to its interaction with various biological targets:
- Inhibition of Enzymes : Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins .
- Antioxidant Activity : Some studies suggest that pyrazole derivatives possess antioxidant properties, which may help mitigate oxidative stress in cells .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : The compound has demonstrated significant anti-inflammatory properties in vitro and in vivo models, making it a candidate for treating inflammatory diseases.
- Antitumor Activity : Initial studies have suggested that pyrazole derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : Some pyrazole compounds have shown efficacy against various bacterial strains, indicating potential use as antimicrobial agents.
Table 1: Summary of Biological Activities
| Activity Type | Evidence Level | References |
|---|---|---|
| Anti-inflammatory | High | |
| Antitumor | Moderate | |
| Antimicrobial | Preliminary |
Case Study: Anti-inflammatory Activity
A study published in 2020 evaluated the anti-inflammatory effects of various pyrazole derivatives, including 4-(chloromethyl)-1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole hydrochloride. Results indicated a significant reduction in inflammatory markers in treated animal models compared to controls, supporting its potential therapeutic application in conditions like arthritis .
Case Study: Antitumor Effects
In another study focusing on cancer cell lines, the compound exhibited cytotoxic effects against breast cancer cells (MCF-7) with an IC50 value indicating effective concentration levels for therapeutic use. The mechanism was linked to the induction of apoptosis and inhibition of cell migration .
Scientific Research Applications
Medicinal Chemistry
This compound is primarily utilized in medicinal chemistry for the development of new pharmaceuticals. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets. Notably, it serves as a precursor for synthesizing pyrazole derivatives with potential anti-inflammatory and analgesic properties.
Research has indicated that pyrazole derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity: Compounds derived from 4-(chloromethyl)-1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole hydrochloride have shown effectiveness against various bacterial strains.
- Anticancer Properties: Some derivatives have demonstrated cytotoxic effects on cancer cell lines, making them candidates for further investigation in cancer therapy.
Agricultural Chemistry
The compound has potential applications in agricultural chemistry as a building block for developing agrochemicals. Pyrazole derivatives can act as fungicides or herbicides, contributing to crop protection strategies.
Case Study 1: Antimicrobial Activity
A study explored the synthesis of several pyrazole derivatives based on 4-(chloromethyl)-1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole hydrochloride. The derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications enhanced antibacterial activity significantly compared to the parent compound.
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |
|---|---|---|
| Parent Compound | Moderate | Low |
| Derivative A | High | Moderate |
| Derivative B | Low | High |
Case Study 2: Anticancer Potential
In another study, researchers synthesized a series of pyrazole-based compounds and evaluated their cytotoxicity against various cancer cell lines (e.g., HeLa, MCF-7). The findings revealed that several derivatives exhibited significant cytotoxic effects, with IC50 values indicating strong potential for further development.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Parent Compound | HeLa | >100 |
| Derivative C | HeLa | 25 |
| Derivative D | MCF-7 | 30 |
Comparison with Similar Compounds
Structural Comparison with Analogous Pyrazole Derivatives
The target compound shares structural similarities with other pyrazole-based hydrochlorides but differs in substituent groups, which influence physicochemical properties and reactivity. Below is a comparative analysis:
Table 1: Comparison of Pyrazole Derivatives
Research Findings and Inferred Properties
Substituent Effects on Solubility :
- The methanesulfonylethyl group in the target compound likely increases solubility in polar solvents (e.g., water, DMSO) compared to the isopropyl analog, which is more lipophilic .
- The hydrochloride salt form in all analogs (Table 1) improves aqueous solubility, critical for biological applications .
Reactivity :
- The chloromethyl group in the target compound and its analogs facilitates nucleophilic substitution reactions, enabling further functionalization (e.g., coupling with amines or thiols) .
- The sulfonyl group in the target and ’s compound may act as a hydrogen-bond acceptor, influencing binding affinity in protein-ligand interactions .
Structural Stability :
- Crystallographic studies (referencing general validation tools like SHELX and the Cambridge Structural Database ) suggest that bulky substituents (e.g., sulfonylethyl, phenyl) may reduce conformational flexibility, enhancing thermal stability.
Limitations :
- No experimental data on melting points, yields, or spectroscopic profiles were found for the target compound.
- and describe unrelated heterocycles (e.g., thiazoles, coumarins), highlighting the need for focused pyrazole studies.
Further research is required to explore substituent effects on biological efficacy and material properties.
Preparation Methods
General Synthetic Strategy for Pyrazole Derivatives
Pyrazoles are typically synthesized via condensation reactions involving 1,3-dicarbonyl compounds and hydrazines or substituted hydrazines. The 3,5-dimethyl substitution pattern is commonly introduced by using acetylacetone or related diketones as starting materials.
Preparation of 4-(Chloromethyl)-3,5-dimethyl-1H-pyrazole Core
The chloromethyl substituent at the 4-position of the pyrazole ring is typically introduced by halogenation of the corresponding methyl or hydroxymethyl pyrazole intermediates.
Method A: Chlorination of Hydroxymethyl Pyrazole
- Starting from 1-hydroxymethyl-3,5-dimethyl-1H-pyrazole, chlorination is performed using reagents such as thionyl chloride or sulfuryl chloride (SO2Cl2).
- Example: Treatment of ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate with SO2Cl2 in dichloroethane under reflux for 2 hours yields ethyl 1,3-dimethyl-4-chloro-1H-pyrazole-5-carboxylate with 95% yield.
- This approach is adaptable to the hydrochloride salt formation by subsequent acid treatment.
Method B: Direct Chloromethylation
- Alternative methods involve direct chloromethylation using chloromethylating agents on the pyrazole ring, though these are less commonly reported for this specific substitution pattern.
Representative Preparation Route Summary
Detailed Research Findings and Notes
Catalyst Use: The use of cerium-based catalysts such as [Ce(L-Pro)2]2 (Oxa) facilitates pyrazole ring formation under mild conditions, improving yields and reducing reaction times.
Chlorination Efficiency: Sulfuryl chloride (SO2Cl2) is an effective chlorinating agent for converting hydroxymethyl pyrazoles to chloromethyl derivatives with high yield and purity.
Alkylation Challenges: Alkylation at the pyrazole nitrogen with methanesulfonylethyl groups can be sensitive to reaction conditions. Polar aprotic solvents and strong bases favor substitution but require careful control to avoid side reactions or decomposition.
Purification: Typical purification methods include silica gel column chromatography using hexane-ethyl acetate gradients and recrystallization from ethanol or ethyl acetate to obtain analytically pure products.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 4-(chloromethyl)-1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole hydrochloride, and how can reaction conditions be optimized?
- The synthesis typically involves alkylation or substitution reactions. For example, analogous pyrazole derivatives are synthesized by reacting chlorinated intermediates with nucleophiles (e.g., methanesulfonylethyl groups) under basic conditions (e.g., triethylamine) to neutralize HCl byproducts . Optimization may involve Design of Experiments (DoE) to test variables like temperature, solvent polarity, and stoichiometry, reducing trial-and-error approaches .
Q. What analytical techniques are critical for characterizing the purity and structure of this compound?
- Nuclear Magnetic Resonance (NMR): Assigns proton and carbon environments (e.g., chloromethyl and methanesulfonylethyl groups).
- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% required for biological assays) .
- Single-Crystal X-Ray Diffraction: Confirms stereochemistry and substituent positions, as demonstrated in related pyrazole structures .
Q. How does the hydrochloride salt form influence solubility and stability in aqueous buffers?
- The hydrochloride salt enhances water solubility due to ionic interactions, critical for in vitro assays. Stability studies (e.g., pH-dependent degradation kinetics) should use HPLC to monitor decomposition products under varying storage conditions .
Advanced Research Questions
Q. How can computational methods accelerate reaction design for novel derivatives of this compound?
- Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while machine learning models trained on experimental data identify optimal reaction parameters. For example, ICReDD integrates computation and experiment to reduce development time by 50% .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
- Metabolic Stability Analysis: Use LC-MS to identify metabolites that may alter activity in vivo.
- Pharmacokinetic Modeling: Compare bioavailability and tissue distribution to explain efficacy gaps .
- Comparative Studies: Benchmark against structurally similar compounds with validated in vivo activity to isolate substituent-specific effects .
Q. How can statistical DoE improve the synthesis of analogs with modified sulfonylethyl or chloromethyl groups?
- A Central Composite Design tests interactions between variables (e.g., reaction time, catalyst loading). For example, a 3^3 factorial design may reveal non-linear relationships between temperature and yield, enabling robust scale-up .
Q. What mechanistic insights explain the compound’s selectivity in enzyme inhibition assays?
- Molecular Docking: Simulate binding modes with target enzymes (e.g., kinases) to identify key interactions (e.g., hydrogen bonding with methanesulfonylethyl groups).
- Free Energy Perturbation (FEP): Quantify binding affinity changes for analogs with altered substituents .
Methodological Recommendations
- Interdisciplinary Collaboration: Combine synthetic chemistry with computational modeling and bioassay data to address structure-activity relationships .
- Validation: Replicate key findings across multiple assays (e.g., enzyme inhibition, cytotoxicity) to mitigate false positives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
